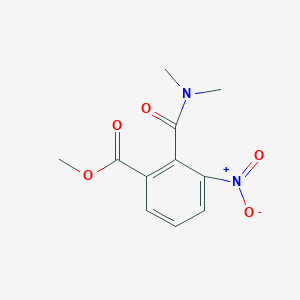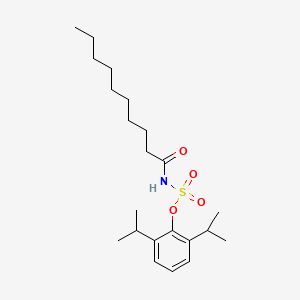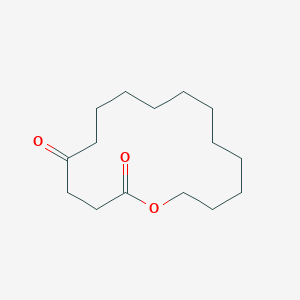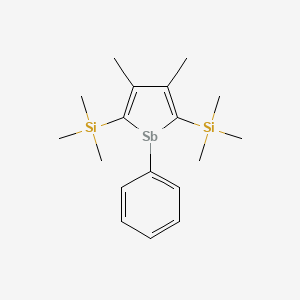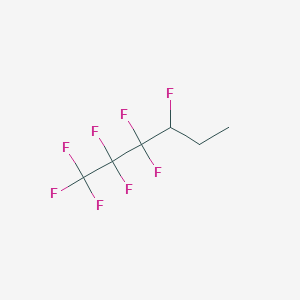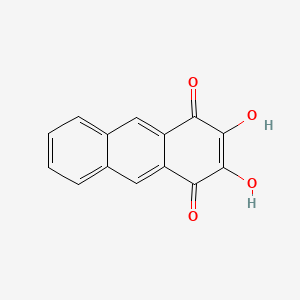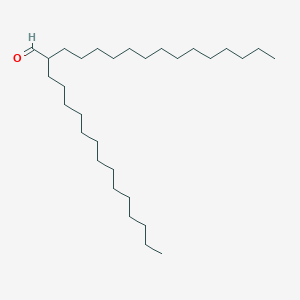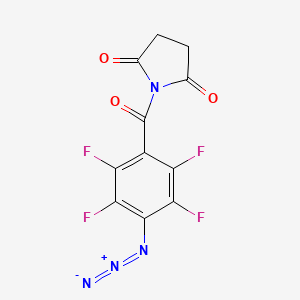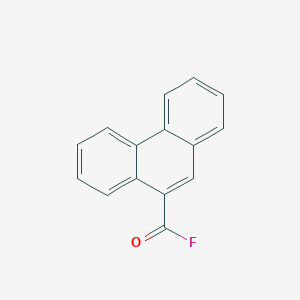![molecular formula C17H14O2 B14273166 3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one CAS No. 135306-25-1](/img/structure/B14273166.png)
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one typically involves the condensation of 4-methylbenzaldehyde with 4-hydroxycoumarin under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress and microbial infections.
Industry: It is used in the development of new materials and chemical products, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with microbial cell membranes, leading to disruption of cellular processes and inhibition of microbial growth.
Comparison with Similar Compounds
3-[(4-Methylphenyl)methylidene]-1H-2-benzopyran-4(3H)-one can be compared with other similar compounds, such as:
Coumarins: These compounds share a similar benzopyran structure and exhibit various biological activities, including anticoagulant and antimicrobial properties.
Flavonoids: These are another class of benzopyran derivatives known for their antioxidant and anti-inflammatory activities.
Chalcones: These compounds have a similar structure with a benzene ring and an α,β-unsaturated carbonyl system, and they exhibit diverse pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Properties
CAS No. |
135306-25-1 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methylidene]-1H-isochromen-4-one |
InChI |
InChI=1S/C17H14O2/c1-12-6-8-13(9-7-12)10-16-17(18)15-5-3-2-4-14(15)11-19-16/h2-10H,11H2,1H3 |
InChI Key |
UKCWYQNKWREKGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=O)C3=CC=CC=C3CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


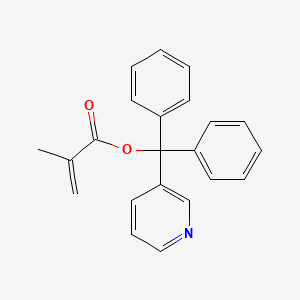
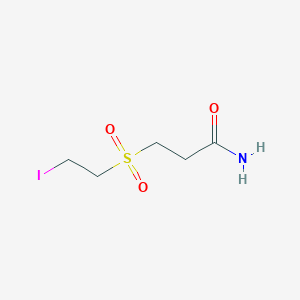
![4-{5-[4-(Dodecyloxy)phenyl]pyrimidin-2-YL}benzoyl chloride](/img/structure/B14273099.png)

